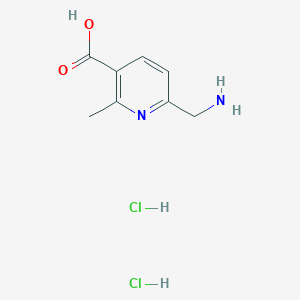

6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride is a chemical compound with a pyridine ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride typically involves the reaction of 2-methylpyridine-3-carboxylic acid with formaldehyde and ammonia. The reaction is carried out under acidic conditions to facilitate the formation of the aminomethyl group. The resulting product is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring.

Applications De Recherche Scientifique

Pharmaceutical Applications

6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride has been investigated for its potential therapeutic effects, particularly in the following areas:

- Anti-inflammatory Agents : The compound has been noted for its ability to inhibit the activity of the IκB kinase (IKK) complex, which plays a crucial role in the NF-κB signaling pathway associated with inflammation and cancer. This inhibition can potentially lead to treatments for autoimmune diseases, inflammatory disorders, and various cancers, including breast and colorectal cancer .

- Antineoplastic Activity : Due to its mechanism of action involving the suppression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α, this compound shows promise as an antineoplastic agent. Studies suggest that it may help in managing conditions exacerbated by chronic inflammation, including certain malignancies .

- Neuroprotective Effects : Preliminary research indicates that compounds with similar structures may exhibit neuroprotective properties, suggesting potential applications in neurodegenerative diseases like Alzheimer's disease and multiple sclerosis .

Biochemical Applications

The compound is also used in biochemical research:

- Organic Buffers : It serves as an organic buffer in biochemical applications, helping to maintain pH levels during various reactions .

- Ligand Development : Its structure allows it to function as a ligand in coordination chemistry, where it can bind to metal ions and form complexes useful in catalysis and material science .

Data Table: Summary of Applications

Case Study 1: Inhibition of IKK Complex

A study investigating the effects of various pyridine derivatives on IKK activity demonstrated that this compound effectively reduced the phosphorylation of IκBα, leading to decreased NF-κB activity. This finding supports its potential use in treating inflammatory conditions.

Case Study 2: Anticancer Properties

Research published in a peer-reviewed journal highlighted the compound's ability to inhibit cell proliferation in breast cancer cell lines. The study found that treatment with this compound resulted in a significant decrease in tumor growth markers, suggesting its efficacy as an antineoplastic agent.

Mécanisme D'action

The mechanism of action of 6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methylpyridine-3-carboxylic acid: Lacks the aminomethyl group, making it less versatile in certain reactions.

6-(Aminomethyl)pyridine-3-carboxylic acid: Similar structure but without the methyl group at the 2-position.

Uniqueness

6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride is unique due to the presence of both the aminomethyl and methyl groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Activité Biologique

6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride, with a molecular weight of approximately 239.10 g/mol, is a compound of interest due to its unique structural features and potential biological activities. Its synthesis and biological implications have been the focus of various studies, particularly in the context of medicinal chemistry and pharmacology.

The compound's structure includes a pyridine ring substituted with an aminomethyl group and a carboxylic acid, which contributes to its buffering capacity in biological systems. It is often utilized in biochemical applications, particularly as a non-ionic organic buffering agent that helps maintain pH stability in cell culture environments.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

- Antimicrobial Activity : Studies have shown that derivatives of pyridine compounds possess antimicrobial properties, with some exhibiting activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, similar compounds have demonstrated minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 µg/mL against common pathogens .

- Anticancer Potential : The compound has been explored for its anticancer properties. For example, related pyridine derivatives have shown cytotoxic effects in cancer cell lines through mechanisms involving apoptosis induction . The structural characteristics of these compounds facilitate their interaction with cellular targets, enhancing their therapeutic potential.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study focused on the anticancer activity of related pyridine derivatives demonstrated that specific structural modifications could enhance cytotoxicity. For example, a compound derived from the same chemical family exhibited an IC50 value of 123 nM for inhibiting PGE2-induced TNFα reduction in ex vivo assays, indicating strong potential for therapeutic applications in inflammation-related conditions .

The mechanisms underlying the biological activities of this compound are believed to involve:

- Cellular Interaction : The compound's ability to penetrate cellular membranes allows it to interact with intracellular targets, potentially modulating signaling pathways involved in cell proliferation and apoptosis.

- Enzyme Inhibition : Some studies suggest that similar compounds may inhibit specific enzymes that are crucial for cancer cell survival and proliferation, thereby exerting their anticancer effects.

Propriétés

IUPAC Name |

6-(aminomethyl)-2-methylpyridine-3-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.2ClH/c1-5-7(8(11)12)3-2-6(4-9)10-5;;/h2-3H,4,9H2,1H3,(H,11,12);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSPFFGTEZKYGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)CN)C(=O)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.